

Commercial Suppliers and Technical Guide for 3-Aminopyridazine-4-carbonitrile

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Compound of Interest

Compound Name: 3-Aminopyridazine-4-carbonitrile

Cat. No.: B046362

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Aminopyridazine-4-carbonitrile**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines commercial suppliers, summarizes key technical data, presents a detailed synthetic protocol, and visualizes its potential role in cellular signaling pathways.

Commercial Supplier Overview

3-Aminopyridazine-4-carbonitrile (CAS No: 119581-52-1) is available from a range of commercial suppliers specializing in research chemicals. The following table summarizes the publicly available data from several of these suppliers to facilitate easy comparison for procurement and experimental planning.

Supplier	Product Code/CAS No.	Purity/Specification	Molecular Formula	Molecular Weight (g/mol)	Storage Conditions
BLD Pharm	119581-52-1	Not specified	C ₅ H ₄ N ₄	120.11	Keep in dark place, sealed in dry, 2-8°C ^[1]
Fluorochem (via CymitQuimica)	119581-52-1	97%	C ₅ H ₄ N ₄	120.115	Not specified
MySkinRecipes	81121	≥97%	C ₅ H ₄ N ₄	120.11	Room temperature, dry

Physicochemical Properties

Property	Value	Source
CAS Number	119581-52-1	^[1]
Molecular Formula	C ₅ H ₄ N ₄	^[1]
Molecular Weight	120.11	^[1]
Appearance	Light yellow to brown solid	MySkinRecipes
Purity	≥97%	Fluorochem, MySkinRecipes
Storage	2-8°C, dry, dark place	^[1]

Synthesis of 3-Aminopyridazine Derivatives: A General Protocol

The synthesis of **3-aminopyridazine-4-carbonitrile** and its derivatives can be achieved through various routes. A particularly efficient method is a one-pot, three-component reaction

involving an arylglyoxal, malononitrile, and hydrazine hydrate.^[2]^[3] This approach is advantageous due to its mild reaction conditions and high atom economy.^[3]

Experimental Protocol: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol is adapted from a general method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles and can be modified for the synthesis of the target compound by using glyoxal instead of an arylglyoxal.^[2]^[3]

Materials:

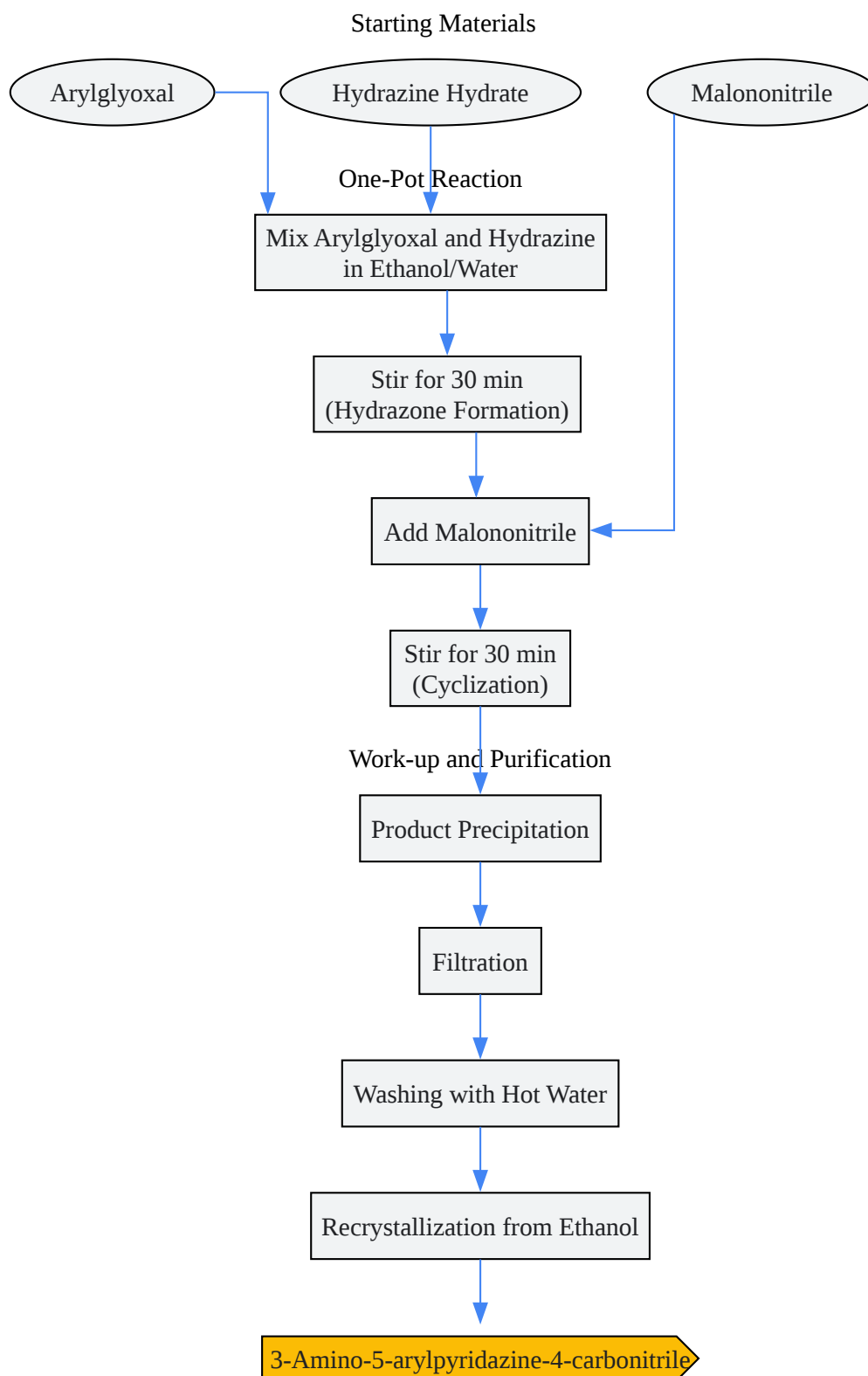
- Arylglyoxal (or glyoxal) (1 mmol)
- Malononitrile (1 mmol)
- Hydrazine hydrate (80% solution, 4 mmol)
- Ethanol
- Water

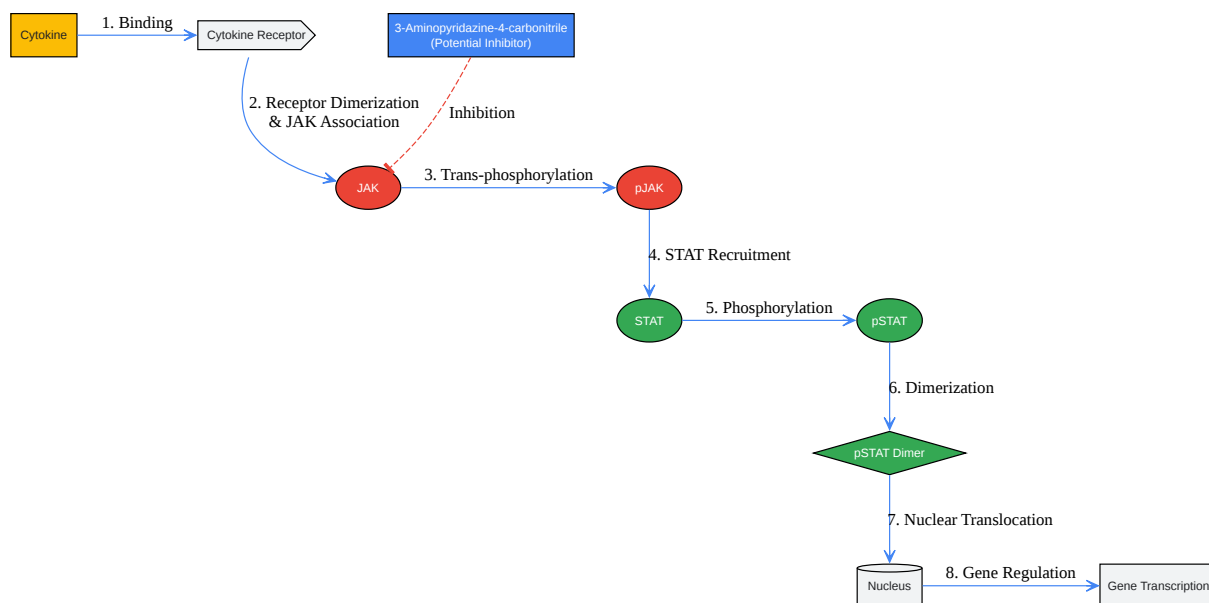
Procedure:

- In a suitable flask, prepare a 1:1 mixture of ethanol and water (3 mL).^[3]
- Dissolve the arylglyoxal (1 mmol) in the ethanol/water mixture.^[3]
- Add hydrazine hydrate (4 mmol) to the solution at room temperature with continuous stirring.^[3]
- Stir the mixture for 30 minutes at room temperature to facilitate the formation of the hydrazone intermediate.^[2]
- To this reaction mixture, add malononitrile (1 mmol) and continue stirring at room temperature for an additional 30 minutes.^[2]
- The product will typically precipitate out of the solution as a solid.^[3]

- Collect the precipitate by filtration.
- Wash the collected solid with hot water (2 x 5 mL) to remove any water-soluble impurities.[3]
- The crude product can be further purified by recrystallization from ethanol to yield the desired 3-amino-5-arylpyridazine-4-carbonitrile.[3]

Logical Workflow for Synthesis:





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References

- 1. 119581-52-1|3-Aminopyridazine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 3. benchchem.com [benchchem.com]
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